molecular formula C16H25N3O4S B4621847 2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

Cat. No.: B4621847
M. Wt: 355.5 g/mol
InChI Key: IIIIOUCDKGKRCU-UHFFFAOYSA-N
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Description

2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H25N3O4S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15657746 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacogenetics

Research has elucidated the metabolism pathways of aromatic amines and hydrazines, highlighting the role of acetylation through N-acetyltransferase (NAT2) enzymes. This metabolic process is crucial for understanding how different genotypes affect the processing of these compounds in the body. For instance, individuals with slower acetylation rates may have different responses or risks when exposed to compounds requiring this metabolic pathway, affecting drug efficacy and safety profiles. Studies on hydralazine, a compound metabolized similarly to hydrazines, show how genetic variations in acetylator status influence drug metabolism and response, shedding light on the personalized approach needed in pharmacotherapy (Reidenberg, 1983), (Koizumi et al., 1998).

Carcinogenicity and Occupational Exposure

Another critical area of research is the investigation into the carcinogenic potential of hydrazine and related compounds. The effects of long-term exposure to hydrazine, a compound structurally related to hydrazinecarbothioamides, have been studied in various occupational settings, revealing potential risks of cancer and other diseases. Such research underscores the importance of understanding the biological interactions and safety measures necessary when handling these chemicals (Aigner et al., 2010).

Mechanism of Action in Disease Models

The molecular mechanisms through which hydrazine derivatives exert their effects, including their roles in inducing or treating diseases, are an essential research focus. Studies have explored how these compounds interact with biological systems, potentially leading to or mitigating disease processes. This research helps in the development of novel therapeutic agents and in understanding the pathological basis of diseases (Goodwin et al., 1970).

Properties

IUPAC Name

1-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-22-13-7-6-12(10-14(13)23-5-2)11-15(20)18-19-16(24)17-8-9-21-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,18,20)(H2,17,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIIOUCDKGKRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NCCOC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.